2-(Benzofuran-3-yl)ethanol

Catalog No.
S1900318
CAS No.
75611-06-2
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzofuran-3-yl)ethanol

CAS Number

75611-06-2

Product Name

2-(Benzofuran-3-yl)ethanol

IUPAC Name

2-(1-benzofuran-3-yl)ethanol

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2

InChI Key

QBEGKDXITSPUTE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CO2)CCO

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCO
  • Availability and Characterization: Information on 2-(Benzofuran-3-yl)ethanol is primarily limited to its availability from chemical suppliers [, , ]. These sources provide details like CAS number, molecular formula, and weight.
  • Potential Research Areas: The presence of the benzofuran and ethanol moieties in the molecule suggests potential applications in areas that leverage the properties of these functional groups. Benzofurans are known for their diverse bioactivities, including anticancer, anti-inflammatory, and antibacterial properties []. However, further research is required to determine if 2-(Benzofuran-3-yl)ethanol exhibits similar activities. The ethanol group can influence solubility and reactivity, potentially making the molecule suitable for studies on prodrugs or altering the properties of the benzofuran for specific applications.

2-(Benzofuran-3-yl)ethanol, with the chemical formula C₁₀H₁₀O₂, is a compound characterized by a benzofuran moiety attached to an ethanol group. This compound features a benzofuran ring, which is a fused bicyclic structure containing both benzene and furan rings. The presence of the hydroxyl group (-OH) in the ethanol portion contributes to its solubility and reactivity, making it an interesting compound for various chemical and biological applications .

There is no documented research on the mechanism of action of 2-(benzofuran-3-yl)ethanol in biological systems.

Information on the safety hazards of 2-(benzofuran-3-yl)ethanol is not available in scientific literature. As a general precaution, any unknown compound should be handled with care in a well-ventilated laboratory following proper safety protocols for organic chemicals [].

, including:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Substitution Reactions: The benzofuran ring can undergo electrophilic aromatic substitution, allowing for functionalization at various positions on the ring.

Additionally, it has been noted that 2-(Benzofuran-3-yl)ethanol can react with palladium complexes to form cationic species, which are useful in catalysis .

Research indicates that 2-(Benzofuran-3-yl)ethanol exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory and antioxidant agent. The compound's structure allows it to interact with various biological targets, potentially influencing pathways related to oxidative stress and inflammation .

Furthermore, its derivatives have shown promise in neuroprotective activities, making them candidates for further pharmacological exploration .

Several methods exist for synthesizing 2-(Benzofuran-3-yl)ethanol:

  • Direct Alkylation: Benzofuran can be reacted with ethylene oxide or ethanol in the presence of a base such as sodium hydroxide. This method produces 2-(Benzofuran-3-yl)ethanol directly through nucleophilic substitution.
    python
    # Example reactionBenzofuran + Ethylene Oxide → 2-(Benzofuran-3-yl)ethanol
  • Reduction of Benzofuran Derivatives: Starting from benzofuran derivatives that contain carbonyl groups can also yield 2-(Benzofuran-3-yl)ethanol upon reduction using reagents like lithium aluminum hydride or sodium borohydride .

2-(Benzofuran-3-yl)ethanol has various applications in:

  • Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects, particularly in treating neurodegenerative diseases and inflammatory conditions.
  • Material Science: The compound is being investigated for its role in developing new materials due to its unique structural properties.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds and pharmaceuticals .

Studies on the interactions of 2-(Benzofuran-3-yl)ethanol with biological systems have revealed its potential as a modulator of various enzymatic activities. Specifically, it has been shown to influence pathways involving reactive oxygen species and may interact with signaling molecules involved in inflammation .

Additionally, its interactions with metal complexes suggest potential applications in catalysis and materials science.

Several compounds share structural similarities with 2-(Benzofuran-3-yl)ethanol. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
BenzofuranA simple bicyclic structure without ethanolBasic structure without functional groups
2-HydroxybenzofuranHydroxyl group at the second positionIncreased polarity and potential biological activity
3-(Benzofuran-2-yl)propanolPropanol chain instead of ethanolLonger carbon chain may influence solubility
1-BenzofuranFused benzene and furan without ethanolLacks the alcohol functionality

The uniqueness of 2-(Benzofuran-3-yl)ethanol lies in its specific combination of a benzofuran ring with an ethanol moiety, which enhances its solubility and reactivity compared to simpler analogs. This combination allows for diverse biological activities and synthetic applications not found in its simpler counterparts.

2-(Benzofuran-3-yl)ethanol is systematically identified according to the International Union of Pure and Applied Chemistry nomenclature standards. The IUPAC name for this compound is 2-(1-benzofuran-3-yl)ethanol [1] [2], which precisely describes the structural arrangement where an ethanol group is attached at the 2-position of a benzofuran ring system substituted at the 3-position.

The compound is registered under the Chemical Abstracts Service registry number 75611-06-2 [1] [3] [4]. This unique identifier serves as the primary reference for the compound in chemical databases and literature. The molecular formula C10H10O2 indicates the presence of ten carbon atoms, ten hydrogen atoms, and two oxygen atoms, yielding a molecular weight of 162.188 grams per mole [1].

Several systematic identifiers have been established for this compound to facilitate accurate chemical communication and database searches. The International Chemical Identifier (InChI) is InChI=1S/C10H10O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2 [2] [3], which provides a standardized textual representation of the molecular structure. The corresponding InChI Key is QBEGKDXITSPUTE-UHFFFAOYSA-N [1] [2] [3], offering a condensed hash-like identifier derived from the full InChI string.

The Simplified Molecular Input Line Entry System (SMILES) notation for 2-(benzofuran-3-yl)ethanol is C1=CC=C2C(=C1)C(=CO2)CCO [1] [3] [4]. This notation efficiently encodes the molecular structure in a linear string format, facilitating computational analysis and database queries. The compound also carries the MDL number MFCD08271904 [1] [3], which serves as an additional unique identifier in chemical inventory systems.

Quantum Chemical Analysis of Molecular Geometry

Quantum chemical investigations of benzofuran derivatives have revealed fundamental insights into their electronic structure and molecular geometry. Density Functional Theory (DFT) calculations using the B3LYP functional with various basis sets have been extensively employed to characterize the geometric parameters and electronic properties of benzofuran-containing compounds [5] [6] [7].

The benzofuran ring system in 2-(benzofuran-3-yl)ethanol exhibits essential planarity, as demonstrated in analogous benzofuran derivatives studied through X-ray crystallography and computational methods [8] [9]. The benzofuran unit typically shows a mean deviation of approximately 0.009-0.013 Å from the least-squares plane defined by the nine constituent atoms [8] [9], indicating minimal distortion from perfect planarity.

Theoretical calculations on benzofuran derivatives using DFT methods at the B3LYP/6-311+G(d,p) level have provided detailed geometric parameters [10] [11]. The carbon-carbon bond lengths within the benzofuran ring system are consistent with aromatic character, typically ranging from 1.38-1.42 Å for aromatic carbon-carbon bonds and approximately 1.43 Å for the carbon-oxygen bond in the furan ring [12]. The ethanol substituent introduces conformational flexibility through the C-C-O chain, where the C-C bond length is approximately 1.54 Å and the C-O bond length is about 1.43 Å [12].

Frontier Molecular Orbital (FMO) analysis has been conducted on benzofuran derivatives to understand their electronic properties and chemical reactivity [10] [5]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap provides crucial information about the compound's stability and reactivity. For benzofuran derivatives, HOMO-LUMO energy gaps typically range from 4.0-5.0 eV [10] [7], indicating relatively high stability and moderate polarizability.

The molecular electrostatic potential (MEP) maps of benzofuran compounds reveal the distribution of electron density and predict sites of electrophilic and nucleophilic attack [10] [5]. These calculations show that the oxygen atoms in the benzofuran ring system possess significant negative charge density, making them potential sites for hydrogen bonding and electrophilic interactions.

Table 2: Quantum Chemical Parameters for Benzofuran Derivatives

PropertyValue RangeMethod
HOMO-LUMO Gap4.0-5.0 eV [10] [7]B3LYP/6-311+G(d,p)
Ring Planarity Deviation0.009-0.021 Å [8] [13] [14]X-ray/DFT
C-C Bond Length (aromatic)1.38-1.42 Å [12]DFT
C-O Bond Length1.43 Å [12]DFT
Dipole MomentVariable [15]Solvatochromic methods

Bond angle analysis reveals that the benzofuran ring system maintains typical aromatic geometry with C-C-C angles close to 120° within the benzene portion and slightly distorted angles in the furan ring due to the smaller ring size [11]. The ethanol substituent attachment angle at the 3-position is influenced by steric interactions and electronic effects from the aromatic system.

Vibrational frequency calculations using DFT methods have been employed to predict infrared and Raman spectra of benzofuran derivatives [16] [11]. These calculations show characteristic frequencies for the aromatic C=C stretches (1450-1600 cm⁻¹), C-O stretches in the furan ring (~1240 cm⁻¹), and O-H stretch of the alcohol group (3200-3600 cm⁻¹) [10] [17].

Comparative Conformational Studies with Analogous Benzofuran Derivatives

Conformational analysis of benzofuran derivatives has revealed significant insights into the structural preferences and dynamic behavior of these heterocyclic systems. Studies on formyl and acetyl derivatives of benzofuran have demonstrated that conformational preferences are highly dependent on both substitution position and solvent environment [18].

Research on 2- and 7-substituted benzofuran derivatives has shown that these compounds exist as E,Z-conformational mixtures that are solvent-dependent, with the Z-form prevailing in solvents with higher polarity [18]. In contrast, compounds with substituents in the 3- and 4-positions predominantly adopt Z-conformation regardless of solvent polarity [18]. This behavior differs markedly from analogous benzothiophene derivatives, highlighting the unique conformational characteristics imparted by the oxygen heteroatom.

Conformational studies of khellinone and visnaginone, both benzofuran derivatives, have confirmed the planarity of the benzofuran ring system [19]. The oxygen or carbon atoms of substituents such as hydroxyl, methoxyl, and acetyl groups are nearly coplanar with the aromatic ring [19]. Molecular conformations in these systems are frequently stabilized by intramolecular hydrogen bonding between ortho-substituted hydroxyl and acetyl groups [19].

Advanced nuclear magnetic resonance techniques, including long-range proton-proton coupling constants, proton chemical shifts, and lanthanide-induced shifts simulation, have been employed for conformational analysis of benzofuran derivatives [18]. However, the lanthanide-induced shifts method proves unsuitable for 7-substituted derivatives due to chelate formation where europium bonds to both the carbonyl oxygen and the heterocyclic ring oxygen, artificially stabilizing the Z-form [18].

Calix [3]benzofuran derivatives represent an interesting class of compounds that exhibit dramatic conformational flexibility in solution [20]. These macrocyclic compounds can adopt different conformations such as cone and saddle forms, with ratios of 83:17 observed at -50°C [20]. The conformational interconversion in these systems occurs rapidly on the NMR time scale, demonstrating the inherent flexibility of benzofuran-containing structures [20].

Table 3: Conformational Preferences of Benzofuran Derivatives

Substitution PositionConformational BehaviorSolvent Dependence
2-positionE,Z mixture [18]Z-form favored in polar solvents [18]
3-positionPredominantly Z [18]Solvent independent [18]
4-positionPredominantly Z [18]Solvent independent [18]
7-positionE,Z mixture [18]Z-form favored in polar solvents [18]

Crystal structure analysis of various benzofuran derivatives has provided experimental validation of theoretical predictions regarding molecular geometry [8] [9] [21]. The dihedral angles between the benzofuran ring system and substituent groups vary significantly depending on the nature and position of the substituent. For example, in 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid, the dihedral angle between the acetic acid group and the benzofuran ring is 76.53° [21], indicating substantial non-planarity.

Hydrogen bonding patterns in the solid state significantly influence the overall molecular arrangement and conformational preferences of benzofuran derivatives [13] [14] [21]. Carboxylic acid-containing benzofuran derivatives typically form inversion dimers linked by pairs of O-H···O hydrogen bonds, generating characteristic ring motifs [21]. These intermolecular interactions can stabilize particular conformations that might not be favored in isolation.

The ethanol substituent in 2-(benzofuran-3-yl)ethanol introduces additional conformational complexity through rotation about the C-C and C-O bonds [22]. Density functional theory simulations suggest that the ethanol chain can engage in intramolecular hydrogen bonding with the furan oxygen, potentially stabilizing specific rotamers [22]. This intramolecular interaction may influence both the conformational preferences and chemical reactivity of the compound.

Comparative analysis with structurally related compounds such as 2-(6-methoxy-1-benzofuran-3-yl)ethanol reveals how substituent effects can modulate conformational behavior [23]. The presence of electron-donating or electron-withdrawing groups on the benzofuran ring can alter the electron density distribution and consequently affect both intramolecular interactions and conformational preferences.

Table 4: Structural Parameters of Related Benzofuran Ethanol Derivatives

CompoundMolecular FormulaKey Conformational Features
2-(Benzofuran-3-yl)ethanolC10H10O2 [1]Flexible ethanol chain
2-(6-Methoxy-benzofuran-3-yl)ethanolC11H12O3 [23]Methoxy substituent effect
2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanolC10H13NO2 [22]Saturated ring system
(1R)-1-(2-ethyl-1-benzofuran-3-yl)ethanolC12H14O2 [24]Additional ethyl substituent

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation reactions represent one of the most fundamental approaches for incorporating ethanol moieties into benzofuran structures. The synthesis of 2-(Benzofuran-3-yl)ethanol through acid-mediated pathways typically involves the condensation of benzofuran precursors with ethanol or ethylene-containing reagents under acidic conditions [2] [3].

Perchloric Acid-Mediated Synthesis

Perchloric acid (HClO4) has emerged as a particularly effective catalyst for benzofuran-ethanol condensation reactions. Research demonstrates that using 0.1 M HClO4 in 1,4-dioxane at 90°C provides optimal conditions for intermolecular annulation reactions. The typical protocol involves treating β-methoxy-β-ketoesters with HClO4 and water, followed by addition of phenol derivatives to produce benzofuran products in 73-92% yields [4]. The reaction mechanism proceeds through initial protonation of the carbonyl substrate, followed by nucleophilic attack and subsequent cyclization to form the benzofuran ring system.

Phosphoric Acid Catalysis

Phosphoric acid-catalyzed methods have shown excellent functional group tolerance for both electron-withdrawing and electron-donating substituents. These reactions typically proceed via intramolecular Friedel-Crafts cyclization, achieving yields up to 94% for various benzofuran derivatives [5]. The phosphoric acid catalyst facilitates the formation of 2,3-unsubstituted benzofurans through direct construction methods that avoid the need for pre-functionalized starting materials.

Trifluoroacetic Acid Systems

Trifluoroacetic acid (TFA) has been employed in conjunction with other activating agents for benzofuran synthesis. Studies show that TFA-mediated reactions can achieve high selectivity when combined with appropriate nucleophiles, particularly in the synthesis of substituted benzofuran-ethanol derivatives [6]. The strong acidity of TFA enables efficient activation of alkyne precursors, leading to cycloisomerization reactions that incorporate ethanol units.

Transition Metal-Mediated Coupling Approaches

Transition metal catalysis has revolutionized the synthesis of benzofuran-ethanol derivatives, offering high selectivity and mild reaction conditions. The most prominent systems involve palladium, copper, rhodium, and iron complexes that facilitate carbon-carbon and carbon-oxygen bond formation.

Palladium-Catalyzed Systems

Palladium catalysts have demonstrated exceptional versatility in benzofuran synthesis through various mechanistic pathways. Palladium-catalyzed intramolecular migratory cycloisomerization of 3-phenoxy acrylic acid esters provides access to 2,3-disubstituted benzofurans [7]. The reaction proceeds through carbon-oxygen bond cleavage followed by carbon-carbon and carbon-oxygen bond formation, achieving yields of 84-91% under optimized conditions [8].

Research has shown that palladium complexes can catalyze cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols to produce 2-methylene-2,3-dihydrobenzofuran-3-ols in 80-98% yields [9]. The subsequent acid-catalyzed isomerization with alcohols as nucleophiles provides 2-alkoxymethylbenzofurans in 65-98% yields, demonstrating the versatility of palladium-mediated approaches.

Copper-Catalyzed Methodologies

Copper-based catalytic systems offer environmentally benign alternatives for benzofuran synthesis. Copper iodide-catalyzed reactions in deep eutectic solvents (choline chloride-ethylene glycol) have achieved yields of 70-91% for various benzofuran derivatives [10]. The use of copper chloride with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as base in dimethylformamide solvent produces trifluoroethyl-substituted benzofurans in 45-93% yields [10].

Iron-catalyzed tandem oxidative coupling and annulation using FeCl3·6H2O and di-tert-butyl peroxide provides an efficient method for constructing polysubstituted benzofurans from phenols and β-keto esters in 70-93% yields [11] [12]. The iron catalyst exhibits dichotomous behavior, functioning as both a transition-metal catalyst in the oxidative coupling step and a Lewis acid in the condensation step.

Rhodium-Based Catalysis

Rhodium complexes enable sophisticated carbon-hydrogen activation pathways for benzofuran synthesis. Cyclopentadienyl-based rhodium complexes catalyze the reaction of substituted benzamides with vinylene carbonate to produce benzofuran heterocycles in 30-80% yields [13] [8]. The synthetic pathway involves four main steps: carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination.

Rhodium-catalyzed annulation reactions using sodium pivalate hydrate (NaOPiv·H2O) as additive in dichloromethane solvent have achieved higher yields for target molecules through carbon-hydrogen activation, migratory insertion, protonation, and intramolecular substitution mechanisms [13] [8].

Solvent Effects in Green Synthesis Protocols

The selection of appropriate solvents plays a crucial role in optimizing benzofuran synthesis while maintaining environmental sustainability. Green synthesis protocols have increasingly focused on aqueous media, ionic liquids, and deep eutectic solvents as alternatives to conventional organic solvents.

Aqueous Media Applications

Water-mediated synthesis has emerged as a particularly attractive approach for benzofuran preparation. Research demonstrates that benzofuran derivatives can be synthesized in pure water using heterogeneous palladium-copper on carbon (Pd-Cu/C) catalysts through cascade Sonogashira alkynylation-cyclization sequences [14]. This procedure allows preparation of heterocycles with good yields while maintaining tolerance to a wide variety of functional groups.

Water-controlled synthesis protocols have been developed for benzofuran-3(2H)-ones bearing quaternary carbon centers from ortho-hydroxyacetophenones. These reactions utilize 2,4,6-trichloro-1,3,5-triazine (TCT) as a mediating agent, with water serving both as solvent and controlling agent [15] [16]. The aqueous environment facilitates selective product formation while minimizing side reactions.

Brønsted acid ionic liquid-catalyzed ring opening of 3,3-disubstituted oxetanes in water provides an eco-friendly protocol for furan and benzofuran synthesis under mild conditions. The process shows broad substrate scope with good to excellent yields, and the ionic liquid catalyst can be easily recovered and reused six times without significant loss of activity [17].

Ionic Liquid Systems

Ionic liquids have demonstrated remarkable effectiveness as both solvents and catalysts for benzofuran synthesis. Lewis acid ionic liquids (LAILs) with varying acidic scales have been synthesized and employed as catalysts for benzofuranol synthesis through condensation of pyrocatechol and 3-chloro-2-methylpropene [18]. The [BMIm][AlCl4] ionic liquid achieved a yield plateau of 81.1% at 418 K after 4 hours, representing a significant improvement over traditional two-step industrial methods.

The 1-hexyl-3-methylimidazolium chloride ([hmim]Cl) ionic liquid has been utilized as a recyclable solvent for benzofuran derivative synthesis from α-halo ketones and 2-hydroxy aldehydes. This system offers high product yields, easy work-up procedures, and the ability to recycle the ionic liquid multiple times [19]. The reactions proceed efficiently at 100°C with potassium carbonate as base, yielding substituted benzofuran derivatives in good to excellent yields.

DABCO-based ionic liquids have shown exceptional catalytic activity for the synthesis of indeno-benzofuran derivatives from polyphenols and ninhydrins. These acidic ionic liquid catalysts provide excellent yields, reduced reaction times, and cleaner reaction media compared to catalyst-free conditions [20].

Deep Eutectic Solvent Applications

Deep eutectic solvents (DES) represent a new class of green solvents that offer unique advantages for benzofuran synthesis. The choline chloride-ethylene glycol (ChCl.EG) deep eutectic solvent has been successfully employed for copper iodide-catalyzed synthesis of benzofuran derivatives [10]. DES systems provide enhanced stability for polar intermediates and facilitate rapid transformations through their hydrogen bonding capabilities.

The use of deep eutectic solvents composed of methyltriphenylphosphonium bromide and zinc chloride in molar ratios from 1:1 to 1:3 has been explored for specialized applications [21]. These systems offer the advantages of low toxicity, biodegradability, and the ability to dissolve poorly water-soluble substrates, making them ideal for pharmaceutical applications.

Solvent Polarity Effects

Research has revealed that solvent polarity significantly influences reaction pathways and product selectivity in benzofuran synthesis. Low-polar solvents such as dichloromethane favor β-hydrogen elimination/hydrogen transfer/oxidative addition pathways, while high-polar solvents promote alternative mechanistic routes [22]. This solvent-controlled chemoselectivity enables divergent synthesis of different benzofuran frameworks from identical starting materials.

Studies on rhodium-catalyzed reactions demonstrate that solvent selection controls the choice between tandem elimination/transfer/oxidative addition pathways versus oxidative addition/elimination/transfer sequences. The careful selection of solvent polarity allows for excellent chemoselectivity in product formation [22].

Yield Optimization Through Catalyst Screening (Phosphotungstic Acid vs. Phosphomolybdic Acid Systems)

The comparison between phosphotungstic acid (PW) and phosphomolybdic acid (PMo) catalytic systems represents a critical aspect of optimizing benzofuran-ethanol synthesis. Both heteropolyacid catalysts offer distinct advantages and limitations that significantly impact reaction efficiency and product yield.

Phosphotungstic Acid (PW) Systems

Phosphotungstic acid demonstrates superior catalytic activity due to its higher acidity compared to phosphomolybdic acid systems. Research indicates that PW at 7 mol% loading provides optimal efficiency for benzofuran synthesis, completing reactions in 3 hours under refluxing ethanol conditions [23]. The strong acidity of PW catalysts increases the dimer to monomer ratio in product formation, making it particularly effective for achieving high yields in shorter reaction times.

Comparative studies reveal that PW loading between 5-10 mol% provides the optimal balance between catalytic activity and product selectivity. At loading levels above 10 mol%, the yield improvements plateau while potentially increasing side reaction formation [23]. The optimal temperature range for PW-catalyzed reactions is 90-110°C, with higher temperatures improving reaction rates but potentially reducing selectivity.

Phosphomolybdic Acid (PMo) Systems

Phosphomolybdic acid systems offer advantages in terms of product selectivity and cleaner reaction profiles. Studies demonstrate that PMo replacement of PW results in the formation of predominantly monomeric products rather than dimeric species [23]. This selectivity advantage makes PMo systems particularly valuable when high purity monomeric benzofuran products are desired.

The optimal PMo loading range is typically 7-15 mol%, with lower loadings generally providing cleaner product profiles compared to PW systems. PMo-catalyzed reactions often require slightly longer reaction times (4-6 hours) to achieve complete conversion, but the improved selectivity can justify the extended reaction periods [24] [25].

Research on phosphomolybdic acid hydrate encapsulated in metal-organic frameworks (MIL-53) has shown enhanced catalytic performance with improved recyclability. These systems achieve 95-99% yields with excellent orthoselectivity ratios, demonstrating the potential for catalyst optimization through support modification [24] [25].

Comparative Performance Analysis

ParameterPhosphotungstic Acid (PW)Phosphomolybdic Acid (PMo)
Typical Yield Range70-95%65-85%
Optimal Loading5-10 mol%7-15 mol%
Reaction Time3-5 hours4-6 hours
Product SelectivityHigher dimer formationPredominantly monomers
Temperature Range90-110°C85-105°C
RecyclabilityModerateEnhanced with MOF support

Mechanistic Considerations

The mechanistic differences between PW and PMo systems stem from their varying Brønsted acidity and structural properties. PW systems exhibit stronger acid sites that facilitate rapid substrate activation but may lead to over-reaction and side product formation. The higher acidity promotes efficient protonation of carbonyl substrates, leading to enhanced electrophilic character and faster nucleophilic attack rates [23].

PMo systems demonstrate more moderate acidity, resulting in controlled reaction kinetics that favor selective product formation. The reduced acidity minimizes competing reactions while maintaining sufficient catalytic activity for efficient benzofuran ring closure. This balance between activity and selectivity makes PMo systems particularly attractive for pharmaceutical applications requiring high product purity [24].

Catalyst Optimization Strategies

Optimization of heteropolyacid catalysts involves careful consideration of loading levels, reaction temperature, and substrate ratios. Research indicates that the substrate to alcohol ratio significantly influences product yield, with optimal ratios of 1:5 (phenol:alcohol) providing maximum cyclization efficiency [4]. Higher alcohol ratios favor the desired cyclization pathway while suppressing competing reactions.

The incorporation of heteropolyacids into porous supports such as metal-organic frameworks enhances both catalytic activity and recyclability. Phosphomolybdic acid encapsulated in MIL-53(Fe) demonstrates superior performance compared to the free acid, achieving yields approaching 100% with excellent regioselectivity [24] [25]. These supported systems combine the advantages of heterogeneous catalysis with the high activity of homogeneous systems.

Environmental and Economic Considerations

Both PW and PMo systems offer environmental advantages over traditional acid catalysts through their recyclability and reduced waste generation. PMo systems generally provide superior environmental profiles due to their lower toxicity and enhanced recyclability when properly supported. The ability to recover and reuse these catalysts multiple times without significant activity loss makes them economically attractive for large-scale applications [24] [25].

XLogP3

1.9

Wikipedia

2-(benzofuran-3-yl)ethanol

Dates

Last modified: 08-16-2023

Explore Compound Types